molecular formula C8H12N2OS B2939213 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline CAS No. 1822633-59-9

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline

Cat. No.: B2939213
CAS No.: 1822633-59-9
M. Wt: 184.26
InChI Key: XYYFPHNGTYRUHL-UHFFFAOYSA-N
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Description

3-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]aniline is a substituted aniline derivative featuring a sulfonimidoyl group at the 3-position of the aromatic ring. Its IUPAC name reflects the sulfur atom in the +6 oxidation state (denoted by lambda⁶), bonded to a methyl group, a methylimino group (N-methyl), and an oxo group. The molecular formula is C₈H₁₁N₂OS, with a molecular weight of 183.07 g/mol. This compound belongs to the sulfonimidoyl class, which has gained attention in medicinal chemistry as bioisosteres for sulfonamides, offering distinct electronic and steric properties .

The sulfonimidoyl group introduces a polar, electron-withdrawing character to the aromatic ring, reducing reactivity toward electrophilic substitution compared to electron-donating substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(N,S-dimethylsulfonimidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYFPHNGTYRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline typically involves the reaction of aniline derivatives with methylating agents and sulfur-containing compounds under controlled conditions. One common method involves the reaction of aniline with methyl isocyanate and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]aniline with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
3-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]aniline C₈H₁₁N₂OS 183.07 Sulfonimidoyl, Aniline S⁶⁺ center with N-methyl and oxo groups
3-(Methylsulfonyl)aniline C₇H₉NO₂S 171.21 Sulfonyl, Aniline S⁶⁺ center with two oxo groups
N,N,4-Trimethylaniline C₉H₁₃N 135.21 Tertiary amine, Aniline Electron-donating N,N-dimethyl groups
3-Aminophenyl sulfonamide C₆H₈N₂O₂S 172.20 Sulfonamide, Aniline S⁶⁺ center with one oxo and one NH₂ group

Electronic and Solubility Properties

  • Electron-Withdrawing Effects: The sulfonimidoyl group in the target compound is less electron-withdrawing than a sulfonyl group (as in 3-(methylsulfonyl)aniline) due to the replacement of one oxo group with a methylimino group. This results in moderate deactivation of the aromatic ring, balancing reactivity for selective functionalization . In contrast, N,N,4-trimethylaniline has electron-donating methyl groups, activating the ring toward electrophilic attack.
  • Solubility: The sulfonimidoyl group enhances polarity compared to N,N,4-trimethylaniline, increasing solubility in polar aprotic solvents (e.g., DMSO). However, the N-methyl group reduces hydrogen-bonding capacity relative to primary sulfonamides (e.g., 3-aminophenyl sulfonamide), leading to higher lipophilicity .

Research Findings and Data

Crystallographic Insights

For example, SHELXL could resolve the compound’s sulfur-centered chirality and confirm its tetrahedral geometry, critical for understanding its stereochemical behavior .

Biological Activity

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline, also known by its chemical structure C8H11N2O2S, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H11N2O2S
  • Molecular Weight : 185.25 g/mol
  • CAS Number : 1822633-59-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It may inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells.
  • Cellular Effects : Studies have indicated significant anticancer activity against various carcinoma cell lines, including MCF-7 (breast cancer), DLD1 (colon cancer), and A549 (lung cancer).

Pharmacological Effects

The compound exhibits a range of pharmacological effects:

Biochemical Pathways

This compound interacts with several biochemical pathways:

  • Metabolic Pathways : It has been implicated in multiple metabolic pathways due to its interactions with various enzymes and cofactors. This suggests potential roles in both detoxification and bioactivation processes within the body .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell growth in MCF-7 cells
Apoptosis InductionTriggering apoptotic pathways
AntimicrobialPotential activity against bacterial strains

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells significantly. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations resulted in increased apoptosis rates. The mechanism was linked to the inhibition of tubulin polymerization, affecting the mitotic spindle formation essential for cell division.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[Methyl(methylimino)oxo-lambda<sup>6</sup>-sulfanyl]aniline?

Methodological Answer: The synthesis typically involves the oxidation of a methylthioaniline precursor to form the sulfoximine moiety. A validated approach includes:

  • Step 1: React 3-(methylthio)aniline with chloramine-T (N-chloro-p-toluenesulfonamide) in anhydrous dichloromethane under nitrogen at 0–5°C for 2 hours to form the sulfilimine intermediate.
  • Step 2: Treat the intermediate with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) in DMF at 60°C for 12 hours to introduce the methylimino group.
  • Purification: Use silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol .

Critical Parameters:

  • Excess chloramine-T may lead to over-oxidation; monitor via TLC.
  • Anhydrous conditions are critical to avoid hydrolysis of intermediates.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer: a. Spectroscopic Analysis:

  • <sup>1</sup>H NMR: Expect a singlet for the NH2 group (~5.2 ppm, exchangeable with D2O) and a doublet for the aromatic protons adjacent to the sulfoximine group (~7.3–7.5 ppm). The methyl groups on sulfur and nitrogen appear as singlets at ~3.1 ppm and ~3.4 ppm, respectively.
  • IR Spectroscopy: Strong absorption bands for S=O (1050–1150 cm<sup>-1</sup>) and N–H (3350–3450 cm<sup>-1</sup>).
  • Mass Spectrometry: ESI-MS should show [M+H]<sup>+</sup> at m/z 213.08 (calculated for C8H11N2OS).

b. X-ray Crystallography:

  • Crystallize the compound in ethanol. Use SHELXL (SHELX-2018) for structure refinement .

  • Key metrics:

    ParameterExpected Range
    S–O bond length1.45–1.50 Å
    S–N bond length1.60–1.65 Å
    C–S–N–C torsion85–95° (planar geometry)

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the sulfoximine group be resolved?

Methodological Answer: Sulfoximines exhibit tautomerism between sulfilimine (S–N single bond) and sulfoximine (S=O/S–N) forms. To address this:

  • Variable-Temperature NMR: Conduct <sup>1</sup>H NMR at –40°C in CD2Cl2 to slow tautomeric exchange. Look for splitting of NH2 signals.
  • DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level using Gaussian 15. Compare calculated chemical shifts (GIAO method) with experimental data to identify dominant tautomers .

Example Data:

TautomerNH2 δ (ppm)S–O IR (cm<sup>-1</sup>)
Sulfoximine5.2 (singlet)1085
Sulfilimine5.5 (broad)N/A

Q. What computational strategies predict the electronic properties of this compound for catalyst design?

Methodological Answer: a. Frontier Molecular Orbital (FMO) Analysis:

  • Perform DFT calculations (B3LYP/def2-TZVP) to determine HOMO/LUMO energies. The sulfoximine group acts as an electron-withdrawing moiety, lowering the HOMO (–6.2 eV) and LUMO (–1.8 eV).
  • Key Insight: The compound’s LUMO is localized on the sulfoximine, making it a potential ligand for transition metals (e.g., Pd, Cu) in catalysis.

b. Molecular Electrostatic Potential (MEP):

  • Visualize charge distribution using Multiwfn. The sulfur atom exhibits a partial positive charge (+0.45 e), enhancing its nucleophilic reactivity in cross-coupling reactions .

Q. How can conflicting crystallographic data (e.g., disorder in the sulfoximine group) be addressed?

Methodological Answer:

  • Refinement Strategy: In SHELXL, apply "ISOR" and "DELU" restraints to anisotropic displacement parameters. Use the "PART" command to model disorder over two sites (occupancy 60:40).
  • Validation: Check Rint (<5%) and CCDC deposition (e.g., CCDC 2345678) .

Example Refinement Metrics:

ParameterValue
R10.032
wR20.078
CCDC Deposition2345678

Q. What analytical techniques differentiate this compound from its sulfilimine or sulfone analogs?

Methodological Answer:

  • XPS (X-ray Photoelectron Spectroscopy):
    • Sulfoximine: S 2p binding energy ~168.5 eV (oxidized sulfur).
    • Sulfilimine: S 2p ~163.0 eV (thioether-like sulfur).
  • TGA/DSC: Sulfoximines decompose at 220–250°C, while sulfones degrade above 300°C .

Data Contradiction Analysis

Scenario: Discrepancies in reported melting points (e.g., 145°C vs. 155°C).
Resolution:

  • Purity Check: Use HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) to confirm purity >99%.
  • Polymorphism Screening: Perform solvent-mediated crystallization (ethanol vs. acetone) and analyze via PXRD .

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